
2-Cyclopenten-1-one, pentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one, pentamethyl- is an organic compound with the chemical formula C12H18O2. This compound is characterized by a cyclopentenone ring substituted with five methyl groups. It is a colorless liquid and is known for its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclopenten-1-one, pentamethyl- can be synthesized through various methods. One common method involves the acid-catalyzed dehydration of cyclopentanediols. Another approach is the elimination of α-bromo-cyclopentanone using lithium carbonate . Additionally, the Nazarov cyclization reaction from divinyl ketones and the Saegusa–Ito oxidation from cyclopentanones are also employed .
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one, pentamethyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The acid-catalyzed dehydration method is often preferred due to its simplicity and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-one, pentamethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like bromine and chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted cyclopentenones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-one, pentamethyl- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one, pentamethyl- involves its reactivity as an electrophile. It can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This reactivity is facilitated by the presence of the electron-withdrawing carbonyl group and the electron-donating methyl groups, which stabilize the intermediate species formed during the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentenone: Contains a cyclopentenone ring without methyl substitutions.
Cyclohexenone: Contains a six-membered ring with a similar carbonyl group.
Cyclopropenone: Contains a three-membered ring with a carbonyl group.
Uniqueness
2-Cyclopenten-1-one, pentamethyl- is unique due to the presence of five methyl groups, which significantly influence its chemical reactivity and physical properties. The methyl groups increase the compound’s steric hindrance and electron density, making it more reactive in certain chemical reactions compared to its non-methylated counterparts .
Eigenschaften
CAS-Nummer |
92366-36-4 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2,3,4,4,5-pentamethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-6-7(2)10(4,5)8(3)9(6)11/h8H,1-5H3 |
InChI-Schlüssel |
BHAMDTCJAVXQHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)C(=C(C1(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



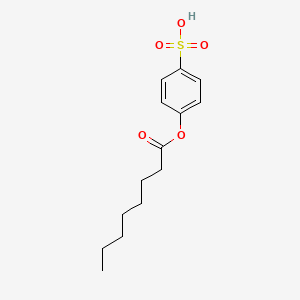
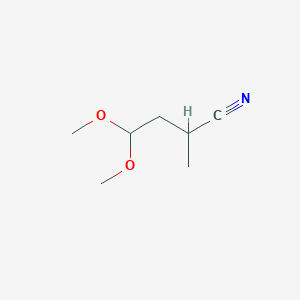
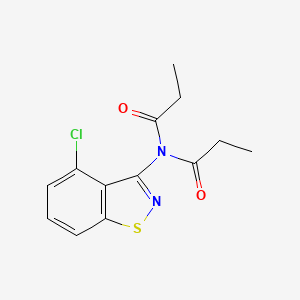
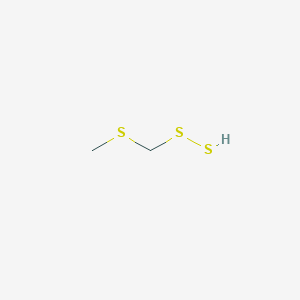
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)
![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)


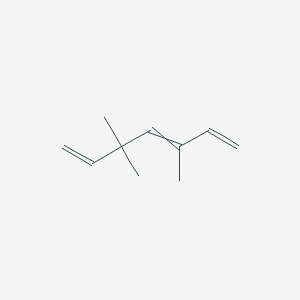
![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)
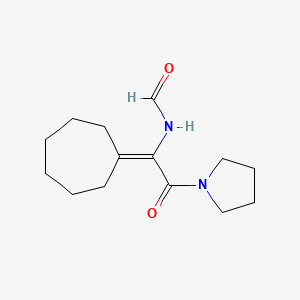
![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
